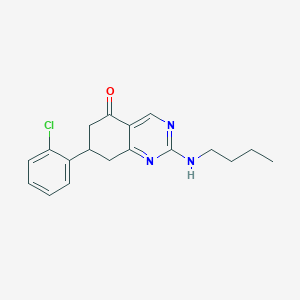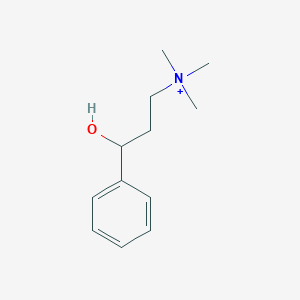![molecular formula C22H16ClNO6S2 B11577715 4-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide](/img/structure/B11577715.png)
4-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE is a complex organic compound that belongs to the class of sulfonyl benzamides This compound is characterized by the presence of a chlorinated benzamide group, an ethoxybenzenesulfonyl group, and a benzoxathiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the chlorination of benzamide to introduce the chlorine atom at the 4-position.
Introduction of the Ethoxybenzenesulfonyl Group: The next step involves the sulfonylation of the chlorinated benzamide with 4-ethoxybenzenesulfonyl chloride under basic conditions.
Formation of the Benzoxathiol Group: The final step involves the cyclization of the intermediate compound with 2-mercaptobenzoic acid to form the benzoxathiol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Refluxing: To ensure complete reaction and formation of the desired product.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Induction of Apoptosis: In cancer cells, it may induce apoptosis through the activation of pro-apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-(4-METHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
4-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXAZOL-5-YL)BENZAMIDE: Similar structure but with a benzoxazol ring instead of a benzoxathiol ring.
Uniqueness
4-CHLORO-N-(4-ETHOXYBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE is unique due to the presence of the benzoxathiol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H16ClNO6S2 |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide |
InChI |
InChI=1S/C22H16ClNO6S2/c1-2-29-17-8-10-18(11-9-17)32(27,28)24(21(25)14-3-5-15(23)6-4-14)16-7-12-19-20(13-16)31-22(26)30-19/h3-13H,2H2,1H3 |
InChI Key |
ITZRBVPENRMDTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11577636.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11577659.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11577663.png)

![1-(4-Ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577668.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] benzoate](/img/structure/B11577671.png)
![Methyl 1-(4-bromophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11577676.png)
![1-(Azepan-1-yl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B11577686.png)
![1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577690.png)
![(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11577691.png)


![2-[(2-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11577706.png)
![6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577710.png)
